molecular formula C24H24N2O6S B5835330 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B5835330
M. Wt: 468.5 g/mol
InChI Key: RCYZCGRBVCTNNM-UHFFFAOYSA-N
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Description

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound is of particular interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

The synthesis of 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps. One common synthetic route starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield an intermediate sulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) to produce the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which is crucial for neurotransmission . This inhibition can help alleviate symptoms of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Similar compounds to 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide include other sulfonamides such as sulfamonomethoxine, sulfadimethoxine, and sulfisoxazole . These compounds share the sulfonamide functional group but differ in their specific chemical structures and biological activities. The uniqueness of this compound lies in its combination of the benzodioxin and sulfonylamino moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S/c1-30-20-8-10-21(11-9-20)33(28,29)26(16-18-5-3-2-4-6-18)17-24(27)25-19-7-12-22-23(15-19)32-14-13-31-22/h2-12,15H,13-14,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYZCGRBVCTNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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